

Ronidazole-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ronidazole-d3

Cat. No.: B135304

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This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of **Ronidazole-d3**.

Ronidazole-d3 is the deuterated stable isotope-labeled analog of Ronidazole, an antiprotozoal agent. Its primary application in a research setting is as an internal standard for the accurate quantification of Ronidazole in complex biological matrices using mass spectrometry-based assays.^{[1][2]} This guide provides a detailed overview of commercially available **Ronidazole-d3**, its chemical properties, and a representative experimental protocol for its use in quantitative analysis.

Supplier and Availability of Ronidazole-d3

Ronidazole-d3 is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes key quantitative data from various suppliers to facilitate easy comparison. Please note that availability and specifications may vary, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Available Formats
LGC Standards	1015855-87-4	C ₆ ² H ₃ H ₅ N ₄ O ₄	203.17	>95% (HPLC)[3]	Not specified	Neat (5 mg, 50 mg) [3][4]
Santa Cruz Biotechnology	1015855-87-4	C ₆ D ₃ H ₅ N ₄ O ₄	203.17	>99% (HPLC)[5]	>99 atom% D (¹ H-NMR)[5]	Neat[6]
Simson Pharma Limited	1015855-87-4	C ₆ H ₅ D ₃ N ₄ O ₄	203.17	Not specified	Not specified	Neat (In stock)
Veeprho	1015855-87-4	Not specified	Not specified	Not specified	Not specified	Not specified
Clearsynth	1015855-87-4	C ₆ H ₅ D ₃ N ₄ O ₄	203.17	≥98% (HPLC)	Not specified	Neat
Sigma-Aldrich (VETRANA L®)	1015855-87-4	C ₆ D ₃ H ₅ N ₄ O ₄	203.17	Analytical standard	Not specified	Neat (10 mg)
MedChem Express	1015855-87-4	C ₆ D ₃ H ₅ N ₄ O ₄	203.17	≥98.0%	Not specified	Neat (1 mg, 5 mg)
Toronto Research Chemicals (TRC)	1015855-87-4	C ₆ ² H ₃ H ₅ N ₄ O ₄	203.17	Not specified	Not specified	Neat

Chemical and Physical Properties

- Chemical Name: [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate[3]

- Synonyms: 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, 2-(Carbamoyloxymethyl)-1-methyl-d3-5-nitro-imidazole[2]
- Storage Temperature: -20°C[3]

Experimental Protocols: Quantification of Ronidazole in Biological Matrices using Ronidazole-d3

The following is a representative and detailed experimental protocol for the quantification of Ronidazole in biological samples (e.g., bovine muscle, milk, egg) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using **Ronidazole-d3** as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[7][8][9][10][11][12]

Sample Preparation (Extraction and Clean-up)

This phase aims to extract Ronidazole and the internal standard from the matrix and remove interfering substances.

- Homogenization: Weigh 1-10 g of the homogenized tissue, milk, or egg sample into a centrifuge tube.
- Internal Standard Spiking: Add a known amount of **Ronidazole-d3** solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample and vortex briefly.
- Extraction:
 - Add 10 mL of ethyl acetate to the sample.
 - Homogenize the mixture for 1-2 minutes using a high-speed homogenizer.
 - Centrifuge at 4000-5000 rpm for 10 minutes.
 - Transfer the supernatant (ethyl acetate layer) to a clean tube.
- Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

- Reconstitution/Clean-up:
 - Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[13]
 - For cleaner samples, a solid-phase extraction (SPE) step may be employed. Condition an appropriate SPE cartridge (e.g., C18 or a specialized MIP SPE for nitroimidazoles)[8], load the reconstituted sample, wash with a weak solvent to remove interferences, and elute the analyte and internal standard with a stronger solvent.
- Final Preparation: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]

Liquid Chromatography (LC) Conditions

The goal of this step is to chromatographically separate Ronidazole from other components in the sample extract before detection.

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 3 µm particle size).[9]
- Mobile Phase A: Water with 0.1% formic acid.[13]
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[13]
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute Ronidazole, followed by a column wash and re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 20 µL.[13]
- Column Temperature: 30 - 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions

This is the detection phase where Ronidazole and **Ronidazole-d3** are quantified based on their specific mass-to-charge ratios.

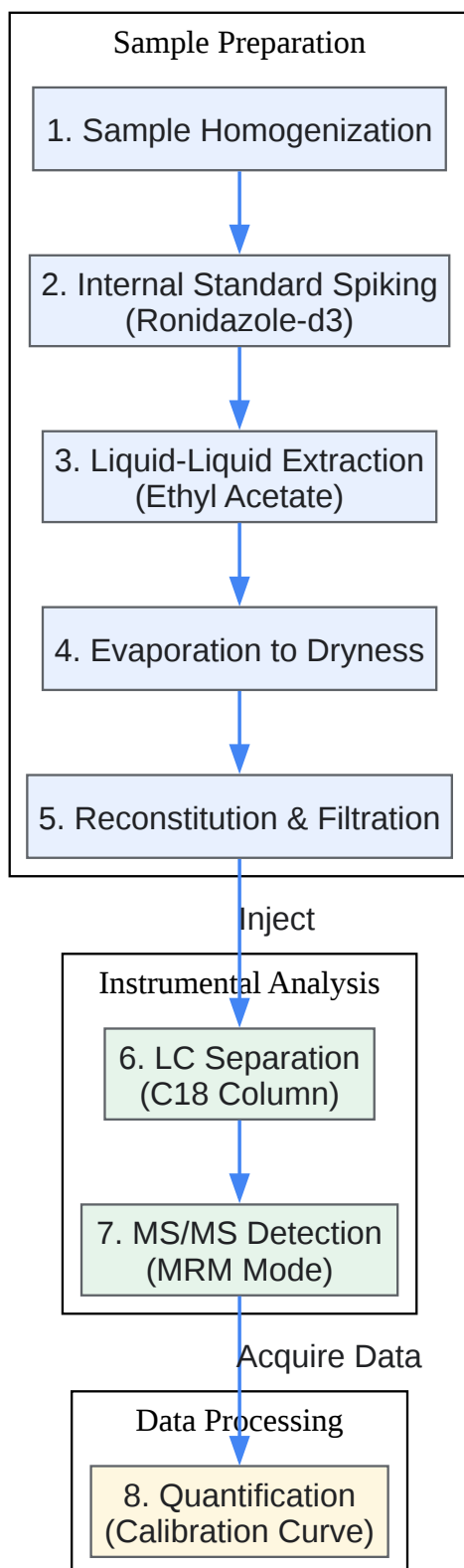
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.^[9]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Ronidazole: The precursor ion is typically m/z 201.2. Common product ions are m/z 139.8 and 55.0.^[13]
 - **Ronidazole-d3**: The precursor ion is m/z 204.2. The product ions will be the same or shifted by 3 Da depending on the fragmentation pattern.
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analytes.

Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards containing known concentrations of Ronidazole and a constant concentration of **Ronidazole-d3**.
- Quantification: Plot the ratio of the peak area of Ronidazole to the peak area of **Ronidazole-d3** against the concentration of Ronidazole to generate a calibration curve. The concentration of Ronidazole in the unknown samples is then determined from this curve.

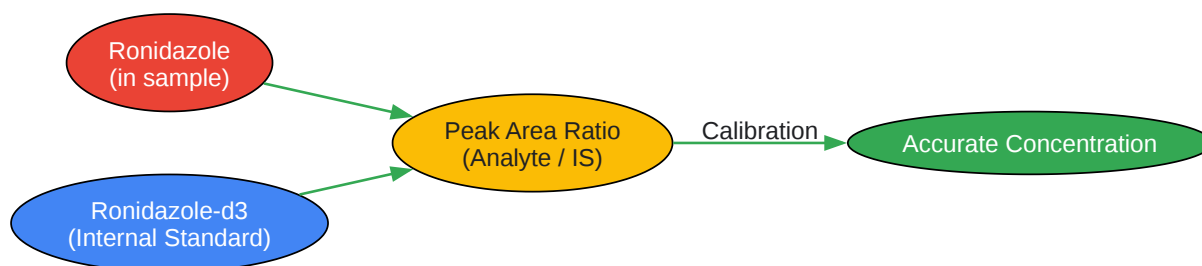
Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the analytical process described above.



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Caption: A generalized experimental workflow for the quantification of Ronidazole using **Ronidazole-d3**.



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Caption: The logical relationship for quantification using an internal standard.

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